(E)-3-(thiophen-2-yl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide
Description
This compound features a central acrylamide core linked to a thiophen-2-yl group and a 1,3,4-oxadiazole ring substituted with a 3,4,5-triethoxyphenyl moiety. The (E)-configuration of the acrylamide double bond ensures structural rigidity, influencing binding affinity to target proteins.
Properties
IUPAC Name |
(E)-3-thiophen-2-yl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-4-26-16-12-14(13-17(27-5-2)19(16)28-6-3)20-23-24-21(29-20)22-18(25)10-9-15-8-7-11-30-15/h7-13H,4-6H2,1-3H3,(H,22,24,25)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVULBRHCQCPRDZ-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
- Molecular Formula : CHNOS
Structural Features
The compound features a thiophene ring , an oxadiazole moiety , and multiple ethoxy groups on a phenyl ring, which contribute to its chemical reactivity and biological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-3-(thiophen-2-yl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. It likely interacts with specific molecular targets involved in cancer cell proliferation and survival.
Antimicrobial Properties
Research has shown that derivatives of oxadiazole compounds often possess antimicrobial activity. The presence of the thiophene ring may enhance this activity by interacting with microbial cell membranes.
Anti-inflammatory Effects
Some studies suggest that compounds with similar structures can also exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Case Studies
- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of oxadiazole derivatives. The results indicated that specific modifications to the oxadiazole structure could enhance cytotoxicity against various cancer cell lines.
- Antimicrobial Activity : In a study focusing on thiophene-containing compounds, it was found that certain derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Data Table: Biological Activity Overview
| Activity Type | Mechanism of Action | Target Organisms/Cells | Reference |
|---|---|---|---|
| Anticancer | Induction of apoptosis | Various cancer cell lines | Journal of Medicinal Chemistry |
| Antimicrobial | Disruption of cell membrane integrity | Staphylococcus aureus, E. coli | Journal of Antimicrobial Agents |
| Anti-inflammatory | Inhibition of cytokine production | Macrophages | Inflammation Research Journal |
Future Directions
Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for exploration include:
- In vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in a biological context.
- Structure-Activity Relationship (SAR) : Investigating how variations in chemical structure affect biological activity to optimize efficacy and reduce toxicity.
- Mechanistic Studies : Detailed investigations into molecular pathways affected by the compound could provide insights into its therapeutic potential.
Scientific Research Applications
The compound (E)-3-(thiophen-2-yl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a novel chemical entity that has garnered attention in various scientific fields due to its potential applications. This article explores its applications across different domains, including medicinal chemistry, materials science, and environmental studies.
Anticancer Activity
Research has indicated that compounds with oxadiazole and thiophene structures exhibit significant anticancer properties. For instance, derivatives of oxadiazole have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound under discussion may share similar mechanisms due to its structural components.
Antimicrobial Properties
Studies suggest that thiophene derivatives possess antimicrobial activity against various pathogens. The incorporation of the oxadiazole ring may enhance this effect, making the compound a potential candidate for developing new antimicrobial agents.
Drug Delivery Systems
The compound's ability to form stable complexes with various biomolecules positions it as a promising candidate for drug delivery systems. Its unique structure allows for modifications that can improve targeting and release profiles in therapeutic applications.
Organic Electronics
The electronic properties of thiophene derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to facilitate charge transport can enhance the efficiency of these devices.
Conductive Polymers
The incorporation of this compound into polymer matrices can lead to the development of conductive polymers with tailored properties for use in sensors and flexible electronics.
Photocatalysis
Given the increasing interest in photocatalytic materials for environmental remediation, the compound's potential as a photocatalyst can be explored. Its ability to absorb light and facilitate chemical reactions could be utilized in breaking down pollutants.
Sensor Development
The sensitivity of thiophene-based compounds to environmental changes can be harnessed for developing sensors that detect pollutants or changes in environmental conditions.
Table: Summary of Key Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Heterocyclic Cores
Compound 9 ():
- Structure: 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide.
- Properties : High yield (90%), melting point 186–187°C.
- Comparison: The thiazolidinone core and thioxoacetamide group differ from the target compound’s oxadiazole and acrylamide. The 4-chlorobenzylidene substituent may confer higher electrophilicity but lower solubility compared to triethoxy groups .
Compound 5112 ():
- Structure : (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide.
- Synthesis : Derived from a nitrobenzylidene oxazolone, yielding a nitro-substituted acrylamide.
- The propylamine side chain may alter pharmacokinetics compared to the oxadiazole-linked triethoxyphenyl group .
N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide ():
Analogs with Substituted Aromatic Moieties
(E)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide ():
- Comparison: Replaces triethoxy with trimethoxy groups. The thiophen-3-yl vs. thiophen-2-yl substitution may shift π-orbital overlap .
(2E)-N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]acrylamide ():
- Structure : Contains a hexyloxy group and ethyl-thiadiazole.
- Properties : The hexyloxy chain increases lipophilicity, which may enhance tissue penetration but reduce aqueous solubility. The thiadiazole ring’s sulfur atom vs. oxadiazole’s oxygen alters polar interactions .
Melting Points and Solubility :
- Higher melting points (e.g., compound 10: 206–207°C) correlate with rigid structures and strong intermolecular forces, whereas lower values (e.g., compound 12: 155–156°C) suggest reduced crystallinity. The triethoxy groups in the target compound likely lower melting points compared to chloro/methoxy analogs, enhancing processability .
Data Table: Key Properties of Compared Compounds
Q & A
Q. What are the established synthetic routes for (E)-3-(thiophen-2-yl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the oxadiazole core – Cyclocondensation of 3,4,5-triethoxybenzohydrazide with a carbon source (e.g., cyanogen bromide) under acidic conditions to form the 1,3,4-oxadiazole ring .
- Step 2: Acrylamide coupling – A Michael addition or condensation reaction between thiophen-2-ylacryloyl chloride and the amino group of the oxadiazole intermediate, often using triethylamine as a base to facilitate nucleophilic attack .
- Purification : Recrystallization from ethanol-DMF mixtures or column chromatography is recommended to isolate the final product .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- NMR Spectroscopy : H and C NMR are critical for verifying the acrylamide linkage (δ ~6.5–7.5 ppm for vinyl protons) and the triethoxyphenyl group (δ ~1.3–4.3 ppm for ethoxy groups) .
- IR Spectroscopy : Peaks at ~1650–1700 cm confirm the presence of amide (C=O) and oxadiazole (C=N) bonds .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak and fragmentation pattern .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
- Solvent Selection : Use polar aprotic solvents (e.g., dioxane or DMF) to improve solubility of intermediates and reduce side reactions .
- Catalysis : Employ coupling agents like EDCI/HOBt for acrylamide bond formation, which can increase reaction efficiency by reducing racemization .
- Temperature Control : Reflux conditions (e.g., 90°C for cyclization steps) balance reaction kinetics and thermal stability of sensitive functional groups .
- In-line Monitoring : Use TLC or HPLC to track reaction progress and identify byproducts early .
Q. What experimental strategies are recommended for evaluating its anticancer activity in vitro?
- Cell Viability Assays : Conduct MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC values. Compare results with structurally similar compounds, such as thiadiazole derivatives showing pro-apoptotic effects .
- Mechanistic Studies :
- Control Experiments : Include positive controls (e.g., doxorubicin) and validate results across multiple cell lines to rule out cell-specific artifacts .
Q. How can computational methods predict the compound’s reactivity and binding interactions?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the oxadiazole and acrylamide moieties .
- Molecular Docking : Simulate interactions with biological targets (e.g., tubulin or kinase enzymes) using software like AutoDock Vina. Focus on hydrogen bonding with the acrylamide group and hydrophobic interactions with the triethoxyphenyl ring .
- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) and guide structural modifications .
Q. What analytical approaches address stability challenges under varying storage conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via HPLC-MS .
- pH Stability Tests : Monitor hydrolysis of the oxadiazole and acrylamide bonds in buffered solutions (pH 1–12) using UV-Vis spectroscopy .
- Long-Term Stability : Store samples in amber vials under inert gas (N) at –20°C, with periodic NMR checks to confirm structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
